molecular formula C8H13I B2443723 1-Iodo-3-propylbicyclo[1.1.1]pentane CAS No. 212386-81-7

1-Iodo-3-propylbicyclo[1.1.1]pentane

Cat. No.: B2443723
CAS No.: 212386-81-7
M. Wt: 236.096
InChI Key: DKAPIAUQGWKLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3-propylbicyclo[1.1.1]pentane is a specialized chemical building block designed for advanced applications in medicinal chemistry and materials science. It features the bicyclo[1.1.1]pentane (BCP) group, a highly sought-after bioisostere used to replace common structural motifs like tert-butyl groups, internal alkynes, and 1,4-disubstituted arenes . Replacing flat, aromatic rings with the three-dimensional BCP core can significantly improve the physicochemical properties of drug candidates, such as by lowering melting points, enhancing aqueous solubility, and increasing the fraction of sp3-hybridized carbons (Fsp3), which is a key parameter in modern drug design . The iodine atom on the BCP scaffold serves as a reactive handle for further functionalization via classic metal-catalyzed cross-coupling reactions or nucleophilic substitutions, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . The propyl side chain can be utilized to fine-tune the lipophilicity and overall molecular geometry. This reagent is intended for use by qualified researchers in the synthesis of novel pharmaceutical intermediates, ligands for catalysis, and advanced materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-iodo-3-propylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13I/c1-2-3-7-4-8(9,5-7)6-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAPIAUQGWKLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of Bicyclo 1.1.1 Pentane Derivatives

Reactivity Profiles Specific to 1-Iodo-3-propylbicyclo[1.1.1]pentane

This compound serves as a versatile building block for introducing the propyl-substituted bicyclo[1.1.1]pentane (BCP) motif, a key bioisostere in modern medicinal chemistry. Its reactivity is dominated by the nature of the carbon-iodine bond at the bridgehead position, which provides a gateway for a variety of chemical transformations.

The primary and most crucial reaction of this compound is the halogen-lithium exchange. This transformation is typically achieved by treating the iodo-BCP derivative with an organolithium reagent, such as tert-butyllithium, at low temperatures. The reaction proceeds cleanly via a metal-halogen exchange process to yield the corresponding 1-lithio-3-propylbicyclo[1.1.1]pentane intermediate. researchgate.netgoogle.com This exchange is kinetically controlled and highly efficient for iodo-derivatives. harvard.eduwikipedia.org The resulting organolithium species is a powerful nucleophile, enabling the subsequent formation of new bonds at the bridgehead position.

Table 1: Halogen-Lithium Exchange of this compound

ReactantReagentProductConditions
This compoundtert-Butyl lithium1-Lithio-3-propylbicyclo[1.1.1]pentaneTHF, -60°C to -78°C google.com

While the 1-lithio-3-propylbicyclo[1.1.1]pentane intermediate is highly reactive, it can be readily converted into other, more stable and selective organometallic reagents through transmetalation. A common strategy involves reacting the lithiated BCP with a metal salt, such as zinc chloride (ZnCl₂), to generate the corresponding organozinc intermediate, 1-propylbicyclo[1.1.1]pentan-3-ylzinc chloride. Organozinc reagents offer the advantage of being more tolerant to a wider range of functional groups compared to their organolithium precursors, which makes them highly valuable in multi-step syntheses. These organozinc species can be isolated or, more commonly, used in situ for subsequent reactions.

The true synthetic utility of this compound and its organometallic derivatives is realized in cross-coupling reactions. These reactions allow for the direct formation of carbon-carbon or carbon-heteroatom bonds, effectively coupling the BCP core to other molecular fragments.

Negishi Coupling: The organozinc intermediate derived from this compound is an excellent substrate for palladium-catalyzed Negishi cross-coupling with various aryl, heteroaryl, or vinyl halides.

Kumada Coupling: The lithiated intermediate can be transmetalated to a Grignard reagent, which can then participate in iron-catalyzed Kumada cross-coupling reactions with aryl and heteroaryl partners. acs.org

Suzuki-Miyaura Coupling: While less direct, the iodo-BCP can be converted into a BCP-boronic acid or ester, which then undergoes palladium-catalyzed Suzuki-Miyaura coupling. Alternatively, the iodo-BCP itself can act as the electrophilic partner in couplings with various boronic acids.

These cross-coupling strategies have become indispensable for incorporating the BCP scaffold into complex molecules, particularly in the development of novel pharmaceutical candidates. princeton.edu

Table 2: Examples of Cross-Coupling Reactions

Coupling TypeBCP-derived ReagentCoupling PartnerCatalyst System (Example)
Negishi1-Propylbicyclo[1.1.1]pentan-3-ylzinc chlorideAryl IodidePd(PPh₃)₄
Kumada1-Propylbicyclo[1.1.1]pentan-3-ylmagnesium bromideHeteroaryl BromideFe(acac)₃/TMEDA acs.org
Suzuki-MiyauraThis compoundArylboronic acidPd(OAc)₂ / SPhos

General Reactivity of Halogenated Bicyclo[1.1.1]pentanes

The chemical behavior of halogenated BCPs is intrinsically linked to the strained, cage-like structure of the BCP core.

Halogens at the bridgehead positions of the BCP core exhibit unique reactivity. Due to the rigid geometry of the cage, a backside attack required for a standard Sₙ2 reaction is impossible. sci-hub.se Concurrently, the formation of a bridgehead carbocation for an Sₙ1 pathway is highly energetically unfavorable due to increased ring strain and poor orbital alignment for hyperconjugation. Consequently, the functionalization of bridgehead halides on BCPs does not typically proceed through classical nucleophilic substitution pathways. Instead, reactions are dominated by processes involving radical intermediates or the formation of organometallic reagents, as seen with halogen-metal exchange. acs.org

The identity of the halogen atom at the bridgehead position has a profound impact on the reactivity of the BCP derivative. The reactivity trend for halogen-lithium exchange follows the order I > Br > Cl, which inversely correlates with the carbon-halogen bond strength.

1-Iodobicyclo[1.1.1]pentane reacts cleanly and rapidly with reagents like tert-butyllithium to undergo halogen-lithium exchange. researchgate.net In stark contrast, 1-chlorobicyclo[1.1.1]pentane is found to be inert under the same conditions. researchgate.net This significant difference in reactivity allows for selective functionalization. For instance, in a molecule containing both iodo- and chloro-substituted BCP moieties, the iodo-group can be selectively transformed into an organolithium species while the chloro-group remains untouched. This differential reactivity is a powerful tool in synthetic chemistry for the controlled, stepwise construction of complex molecules.

Table 3: Comparative Reactivity of Halogenated BCPs with t-BuLi

BCP DerivativeReactivity with t-BuLiPrimary Reaction Pathway
1-Iodobicyclo[1.1.1]pentaneHighHalogen-Lithium Exchange researchgate.net
1-Bromobicyclo[1.1.1]pentaneModerateCompetition between exchange and elimination
1-Chlorobicyclo[1.1.1]pentaneInertNo reaction observed researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of BCPs

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For BCP derivatives like this compound, these reactions provide efficient pathways to introduce a wide range of substituents at the bridgehead positions. rsc.org The iodine atom in this compound makes it an excellent electrophilic partner in many of these coupling reactions. nih.govresearchgate.net

Suzuki Cross-Coupling with BCP Boronic Esters and Other Derivatives

While this compound itself is not a direct substrate for Suzuki coupling, it is a precursor to the necessary boronic ester derivatives. The Suzuki-Miyaura coupling is a versatile method for creating C(sp³)–C(sp²) bonds. In the context of BCPs, this typically involves the reaction of a BCP-boronic ester with an aryl or heteroaryl halide.

Recent developments have enabled the efficient synthesis of BCP boronic esters, which can then undergo Suzuki coupling. acs.orgsemanticscholar.org For instance, the Walsh group developed a method using a combination of Pd(OAc)₂ and cataCXium A as the catalyst, with Cu₂O as a stoichiometric co-catalyst and Cs₂CO₃ as a base, to couple BCP boronic esters with various (hetero)aryl bromides. acs.orgsemanticscholar.org Another approach involves the silaboration of [1.1.1]propellane to create a stable BCP intermediate that can be converted to a boronic ester. A modified Suzuki-Miyaura reaction for this sterically hindered bridgehead carbon was developed using a PdCl₂(dppf) catalyst system in combination with copper(I) oxide. nih.gov

Table 1: Representative Conditions for Suzuki Cross-Coupling of BCP Boronic Esters

Catalyst System Base Coupling Partner Yield Reference
Pd(OAc)₂ / cataCXium A / Cu₂O Cs₂CO₃ (Hetero)aryl bromides Good acs.orgsemanticscholar.org
PdCl₂(dppf) / Cu₂O - Aryl halides - nih.gov

Kumada Cross-Coupling Involving BCP Organometallics

In Kumada cross-coupling, a Grignard reagent is coupled with an organic halide. While this reaction can be performed by converting this compound into a Grignard reagent, a more direct and efficient method involves using the iodo-BCP as the electrophile. This approach was demonstrated in an iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents. acs.orgnih.gov This reaction is notable as it represents the first general example of Kumada coupling with tertiary iodides. nih.govnih.gov

The process is characterized by its mild conditions, short reaction times, and broad substrate scope. nih.govchemrxiv.org A simple Fe(acac)₃/TMEDA catalyst system is effective, with reactions often reaching completion within an hour at room temperature. acs.orgsemanticscholar.org This method allows for the direct synthesis of 1,3-C-disubstituted BCPs, including various drug analogues. nih.govnih.gov

Table 2: Iron-Catalyzed Kumada Cross-Coupling of Iodo-BCPs

Catalyst System Reagent Conditions Reaction Time Reference
Fe(acac)₃ / TMEDA Aryl/Heteroaryl Grignard Room Temperature ≤ 1 hour acs.orgsemanticscholar.org

Negishi Cross-Coupling for C-C Bond Formation on BCPs

The Negishi cross-coupling reaction provides a powerful method for C-C bond formation by reacting an organozinc compound with an organic halide, typically catalyzed by nickel or palladium. researchgate.net For BCPs, this reaction often starts from a BCP Grignard reagent, which is then transmetalated to an organozinc species. This organozinc intermediate subsequently undergoes cross-coupling with a variety of aryl and heteroaryl halides. acs.orgsemanticscholar.org

This strategy, developed by Knochel and co-workers, is operationally simple and proceeds in good yields. acs.orgsemanticscholar.org It has been successfully applied to the synthesis of bis-arylated BCP analogues of bioactive molecules. acs.orgresearchgate.net The versatility of this method allows for the creation of complex molecular architectures built around the BCP scaffold.

Sonogashira Coupling and Alkyne Functionalization of BCPs

The Sonogashira coupling is a fundamental reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction can be applied to functionalize the BCP scaffold with alkynyl groups.

For instance, 1-azido-3-iodobicyclo[1.1.1]pentane has been used in a one-step reaction that combines a 1,3-dipolar cycloaddition with a Sonogashira coupling. chemrxiv.orgnih.gov Under conditions using Pd(PPh₃)₂Cl₂ and CuI, the iodo-BCP derivative reacts with a terminal alkyne to form a 5-alkynylated 1,4,5-trisubstituted triazole. chemrxiv.org This demonstrates that the iodo-BCP moiety is reactive under Sonogashira conditions, enabling the direct attachment of alkyne fragments to the BCP core. While historically challenging for unactivated alkyl halides, recent advances have expanded the scope of Sonogashira-type couplings to include sp³-hybridized carbons. acs.org

Iron-Catalyzed Cross-Coupling Systems for BCP Functionalization

Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to palladium-based systems for cross-coupling reactions. As mentioned in the Kumada coupling section (3.3.2), iron catalysts are highly effective for coupling iodo-BCPs like this compound with Grignard reagents. acs.orgnih.gov

Furthermore, iron catalysis enables multicomponent radical cross-coupling reactions. A one-pot, three-component reaction using an iron catalyst can form 1,3-difunctionalized BCP-aryls from [1.1.1]propellane, an alkyl halide, and a Grignard reagent. chemrxiv.orgnih.gov This highlights the power of iron catalysis to construct complex BCP derivatives efficiently. The use of iodo-BCPs as electrophiles in these iron-catalyzed reactions is a significant advancement, broadening the synthetic utility of the BCP scaffold. nih.govresearchgate.net

Table 3: Overview of Iron-Catalyzed BCP Functionalizations

Reaction Type BCP Substrate Coupling Partner Catalyst Key Feature Reference
Kumada Coupling Iodo-BCP (Hetero)aryl Grignard Fe(acac)₃ First Kumada coupling of tertiary iodides nih.govnih.gov
Multicomponent Coupling [1.1.1]Propellane Alkyl Halide & Grignard Fe(acac)₃ One-pot 1,3-dicarbofunctionalization chemrxiv.orgnih.gov

Direct Carbon-Hydrogen (C-H) Functionalization Strategies on BCP Scaffolds

While functionalization at the bridgehead positions (C1 and C3) is well-developed, derivatization of the bridge C-H bonds (C2, C4, C5) of the BCP scaffold has been a more significant challenge. researchgate.net Direct C-H functionalization offers a more atom-economical and efficient route to modify the BCP core without pre-functionalization.

Recent studies have shown that enantioselective intermolecular C-H insertion reactions can forge new C-C bonds at the tertiary C-H bond of the BCP scaffold. nsf.govsemanticscholar.org Using chiral dirhodium complexes like Rh₂(TCPTAD)₄ as catalysts, donor/acceptor diazo compounds can react selectively with BCPs. nsf.govspringernature.com This method provides access to chiral substituted BCPs while maintaining the integrity of the strained carbocyclic framework. nsf.govsemanticscholar.org

Another strategy involves palladium-mediated directed C-H functionalization at the C2 position. nih.gov By employing a suitable directing group, cyclometalation with palladium can be achieved, followed by functionalization with aryl radicals or electrophiles like iodine. nih.gov These emerging C-H functionalization techniques open new avenues for creating novel BCP derivatives with diverse substitution patterns, which was previously limited by the need for multi-step de novo synthesis for each analogue. researchgate.net

Regioselective C-H Activation Protocols

Direct functionalization of C-H bonds on the bicyclo[1.1.1]pentane (BCP) skeleton presents a formidable challenge due to the high bond dissociation energies (BDEs) of the methylene C-H bonds, which are estimated to be around 106 kcal/mol. However, advancements in catalysis have enabled such transformations, which would be applicable to this compound.

For a substrate like this compound, there are three types of C-H bonds available for activation: the bridgehead C-H, the methylene C-H bonds on the BCP cage, and the C-H bonds of the n-propyl group. The primary challenge lies in achieving regioselectivity among these sites.

Research on analogous substituted BCPs has shown that rhodium-catalyzed C-H insertion reactions using donor/acceptor diazo compounds can selectively functionalize the tertiary bridgehead C-H bond. chemrxiv.orgnsf.govsemanticscholar.orgberkeley.eduresearchgate.net This selectivity is driven by the steric accessibility and electronic properties of the bridgehead position. In the case of this compound, the presence of the propyl group would likely direct such functionalization to the opposing bridgehead position if it were a hydrogen. However, since both bridgehead positions are substituted, activation would be directed towards the methylene bridge C-H bonds or the propyl chain. Radical-mediated hydrogen atom transfer (HAT) mechanisms have been developed to activate the strong bridge C–H bonds, which could lead to functionalization at the C2 position.

Catalyst/Reagent SystemTarget C-H BondExpected Product TypeReference Analogues
Rhodium CarbenoidBridgehead (if available)C-C bond formation1-Aryl-BCPs, 1-Alkyl-BCPs
Radical HAT ReagentsMethylene Bridge (C2)C-Br, C-N, C-C bonds1-Carboxy-BCPs
Directed MetalationPropyl group (α or β)C-C, C-X bondsAlkyl-substituted aromatics

Development of Enantioselective C-H Functionalization Methods

Achieving enantioselectivity in the C-H functionalization of BCPs is crucial for applications in drug discovery. For this compound, enantioselective functionalization would involve the desymmetrization of the methylene bridges.

Pioneering work by Davies and others has demonstrated that chiral dirhodium catalysts can effect enantioselective intermolecular C-H insertions into the tertiary C-H bonds of various BCPs with high yields and enantiomeric excesses. nsf.govsemanticscholar.orgberkeley.eduresearchgate.net For a substrate like this compound, where tertiary C-H bonds are absent at the bridgehead, the focus of enantioselective functionalization would shift to the C-H bonds of the propyl group or, more challengingly, the methylene bridges of the BCP core. While direct enantioselective C-H activation of the BCP methylene groups is not well-precedented, functionalization of the propyl chain is conceivable using established catalyst-controlled methods. For instance, a chiral catalyst could selectively functionalize one of the prochiral C-H bonds at the α- or β-position of the propyl group.

Table 3.4.2: Enantioselective C-H Functionalization Approaches

Catalyst System Target C-H Bond Transformation Reported ee (%) on Analogues
Chiral Dirhodium Complexes (e.g., Rh₂(S-TCPTAD)₄) Tertiary Bridgehead C-H Carbenoid Insertion Up to 96%
Chiral Iron Porphyrins Alkyl C-H Amination/Amidation Varies with substrate

Radical-Mediated Transformations Directly on BCP Scaffolds

Radical reactions are particularly well-suited for the functionalization of the strained BCP core. The bridgehead C-I bond in this compound is an excellent precursor for a bridgehead BCP radical.

Advanced Functionalization Reactions of BCP Radicals

Once the 3-propylbicyclo[1.1.1]pentan-1-yl radical is generated from the C-I bond, it can undergo numerous functionalization reactions. A prominent example is the Giese-type radical addition to electron-deficient alkenes. nih.gov This transformation allows for the formation of a new C-C bond at the bridgehead position, extending the carbon framework.

Photoredox-catalyzed approaches have significantly expanded the scope of these reactions, allowing for the coupling of BCP iodides with a wide range of radical acceptors under mild conditions. acs.org For this compound, this would enable the synthesis of diverse 1,3-disubstituted BCPs where one substituent is the propyl group and the other is introduced via the radical coupling.

Table 3.5.2: Representative Giese-Type Reactions with Analogue BCP Iodides

Radical Acceptor Catalyst/Initiator Product Structure Reported Yield (%)
Acrylonitrile fac-Ir(ppy)₃ BCP-CH₂CH₂CN 75-90%
Methyl Acrylate 4CzIPN / Thiol BCP-CH₂CH₂CO₂Me 60-85%

Anionic and Organometallic Transformations Beyond Propellane Additions

The C-I bond of this compound is also amenable to transformations involving anionic and organometallic intermediates, providing pathways for C-C and C-heteroatom bond formation that are complementary to radical methods.

One of the most powerful applications of iodo-BCPs is their use as electrophiles in transition metal-catalyzed cross-coupling reactions. While previously challenging, recent developments have established iron-catalyzed Kumada cross-coupling of iodo-BCPs with aryl and heteroaryl Grignard reagents. chemrxiv.orgnih.govresearchgate.net This method allows for the direct connection of an aromatic or heteroaromatic ring to the BCP bridgehead. For this compound, this would provide a direct route to 1-aryl-3-propylbicyclo[1.1.1]pentanes.

Table 3.6.1: Iron-Catalyzed Kumada Coupling of Analogue Iodo-BCPs

Grignard Reagent (R-MgX) Catalyst System Product (BCP-R) Reported Yield (%)
PhMgBr Fe(acac)₃ / TMEDA BCP-Ph 95%
4-MeO-C₆H₄-MgBr Fe(acac)₃ / TMEDA BCP-(4-MeO-C₆H₄) 91%

Furthermore, the iodo-BCP can undergo lithium-halogen exchange upon treatment with an organolithium reagent like t-BuLi to generate a bridgehead bicyclo[1.1.1]pentyl lithium species. This highly reactive nucleophile can then be trapped with a variety of electrophiles, enabling the introduction of a wide range of functional groups at the bridgehead position.

Mechanistic Investigations of Bicyclo 1.1.1 Pentane Reactions

Elucidation of Radical Reaction Pathways in BCP Synthesis and Functionalization

Radical reactions are a prevalent method for synthesizing and functionalizing BCPs, largely due to the high reactivity of [1.1.1]propellane towards radical species. acs.orgrhhz.net This reactivity stems from the strain release associated with the cleavage of the central carbon-carbon bond, leading to the formation of a kinetically stable bicyclo[1.1.1]pentyl radical. rhhz.net

The synthesis of 1,3-disubstituted BCPs, including halo-derivatives like 1-Iodo-3-propylbicyclo[1.1.1]pentane, often proceeds through radical addition to [1.1.1]propellane. A common strategy is the Atom Transfer Radical Addition (ATRA), which can be initiated under mild conditions. nih.govrsc.org

Initiation: Radical initiation can be achieved through various methods:

Photoredox Catalysis: Visible light, in conjunction with a photocatalyst like fac-Ir(ppy)₃, can excite an alkyl iodide to generate an alkyl radical. rhhz.netchinesechemsoc.org This method is valued for its mild conditions.

Chemical Initiators: Triethylborane (Et₃B) can initiate radical formation from alkyl halides at ambient temperatures. rsc.org This approach demonstrates broad functional group tolerance. rsc.org

Thermal Initiators: Peroxides, such as dilauroyl peroxide, can be used for metal-free initiation. ccspublishing.org.cn

Propagation: Once an initiating radical (R•) is formed, the reaction typically proceeds via a chain mechanism:

Addition to [1.1.1]propellane: The initial radical adds to the central bond of [1.1.1]propellane, cleaving it to form a bridgehead bicyclo[1.1.1]pentyl radical intermediate. This step is highly favorable due to the release of significant ring strain. chinesechemsoc.orgthieme-connect.com

Atom Transfer: The newly formed BCP radical abstracts an atom, typically a halogen, from a donor molecule (e.g., the initial alkyl halide) to yield the 1,3-disubstituted BCP product and regenerate the propagating radical. chinesechemsoc.org This step is crucial for the synthesis of BCP halides. nih.govrsc.org

A representative mechanism for the synthesis of a 1-halo-3-substituted BCP is the triethylborane-initiated reaction, which showcases the efficiency of these radical chain processes. rsc.org

StepDescriptionKey Species
Initiation Et₃B reacts with trace O₂ to generate an ethyl radical (Et•). The ethyl radical abstracts an iodine atom from an alkyl iodide (R-I) to form the initiating alkyl radical (R•).Et₃B, O₂, R-I, R•
Propagation 1 The alkyl radical (R•) adds to [1.1.1]propellane.R•, [1.1.1]propellane, R-BCP•
Propagation 2 The resulting BCP radical (R-BCP•) abstracts an iodine atom from another molecule of the starting alkyl iodide (R-I).R-BCP•, R-I, R-BCP-I, R•
Interactive Data Table: Radical Chain Propagation Steps

The key intermediate in these radical pathways is the 1-bicyclopentyl radical. This species forms upon the homolytic cleavage of the central, highly strained C1–C3 bond of [1.1.1]propellane. thieme-connect.com

Stability: The BCP radical is kinetically stable. rhhz.net Its formation is energetically favorable due to the high stabilization energy gained from releasing the propellane's strain (ΔG = -28.3 kcal/mol). thieme-connect.com Electron Paramagnetic Resonance (EPR) studies of BCP reacting with tert-butoxyl radicals have exclusively observed the formation of the bridgehead radical, highlighting its preferential formation. researchgate.net

Structure and Reactivity: The BCP radical exhibits significant sp² character. nih.govacs.org This electronic feature allows it to engage in polarity-matched reactions. For example, the nucleophilic BCP radical readily reacts with electron-deficient acceptors like bis(pinacolato)diboron (B₂pin₂) in multicomponent borylation reactions. nih.gov This reactivity is a cornerstone for synthesizing versatile BCP boronate building blocks. nih.gov

To confirm the involvement of radical intermediates in BCP synthesis, radical trapping experiments are frequently employed. These experiments introduce a radical scavenger into the reaction mixture, which intercepts and deactivates any radical species, thereby inhibiting the formation of the expected product.

TEMPO as a Radical Trap: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a common radical trap. In proposed radical-mediated syntheses of BCPs, the addition of TEMPO effectively halts the reaction. keaipublishing.comeurekalert.orgacs.org Instead of the BCP product, TEMPO adducts derived from the radical precursors are observed via mass spectrometry, providing strong evidence for a radical-based mechanism. nih.govacs.org

Radical Clock Experiments: The use of radical clocks, such as a 5-hexenyl radical precursor, can also validate the mechanism. In these experiments, the 5-hexenyl radical undergoes a rapid 5-exo-trig cyclization. The exclusive observation of the ring-closed product confirms the presence of the radical intermediate. nih.gov

Experiment TypeReagent/PrecursorObservationMechanistic ImplicationReference
Radical TrappingTEMPOInhibition of BCP formation; detection of TEMPO adducts.Confirms the presence of radical intermediates. nih.gov
Radical Clock5-hexenyl halideExclusive formation of the cyclized cyclopentylmethyl product.Confirms a radical pathway and its rate relative to the clock's cyclization. nih.gov
Interactive Data Table: Mechanistic Validation Experiments

Elucidation of Anionic Reaction Pathways in BCP Transformations

Anionic pathways provide a complementary approach to the synthesis and functionalization of BCPs. These reactions typically involve the formation of carbanionic species at the bridgehead positions or direct nucleophilic attack on a BCP precursor. acs.org

Bridgehead BCP carbanions are valuable intermediates for introducing a wide range of electrophiles.

Formation: A primary method for generating these carbanions is through lithium-halogen exchange. researchgate.net Treating a 1-iodo-BCP derivative, such as this compound, with an alkyllithium reagent like tert-butyllithium (t-BuLi) at low temperatures efficiently produces the corresponding 1-lithio-BCP species. researchgate.netnih.gov These organometallic intermediates can then be trapped with various electrophiles, including boronic esters, to create functionalized BCPs. nih.gov

Stability: BCP carbanions at the bridgehead are kinetically stable against ring-opening. researchgate.net Computational studies predict that the elimination of a halide from a β-halo BCP carbanion to form a highly strained anti-Bredt bridgehead alkene is unfavorable for the [1.1.1] framework. mdpi.com This intrinsic stability allows the carbanion to persist in solution long enough to react with added electrophiles. nih.govmdpi.com

While the generation of carbanions is a powerful tool, direct nucleophilic substitution on BCP substrates offers another important pathway. The reaction of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) with nucleophiles like pyridines has been investigated to understand its mechanism. acs.orgnih.gov

Instead of a direct Sₙ2-type displacement, which would be sterically hindered and electronically unfavorable at the bridgehead carbon, a more complex mechanism has been proposed, supported by detailed computational analysis. acs.orgnih.gov

Complex Formation: The reaction is initiated by the formation of a pyridine-iodine-BCP cation complex. acs.orgnih.gov In this intermediate, the iodine atom acts as a Lewis acid, activating the C-I bond.

Nucleophilic Attack: A second molecule of the pyridine nucleophile then adds to the bridgehead carbon, displacing the iodine-pyridine complex and forming the final bicyclo[1.1.1]pentylpyridinium salt. acs.orgnih.gov

This mechanism, involving the cooperative role of two nucleophile molecules to stabilize a key carbocationic intermediate, explains the observed reactivity and provides a practical route to heteroaryl-substituted BCPs from stable, crystalline precursors like DIBCP. acs.orgresearchgate.net Anionic addition to [1.1.1]propellane using organometallic reagents like Grignard reagents also represents a well-established nucleophilic pathway to generate BCP-metal intermediates that can be further functionalized. thieme-connect.comescholarship.org

Catalytic Cycle Analysis in BCP Chemistry

The unique reactivity of bicyclo[1.1.1]pentanes (BCPs), largely stemming from their significant strain energy, has led to the development of sophisticated catalytic methods for their synthesis and functionalization. Understanding the underlying catalytic cycles is crucial for optimizing these reactions and expanding their scope.

Visible-light photoredox catalysis has become a powerful tool for generating and utilizing BCP intermediates under mild conditions. keaipublishing.comeurekalert.org These reactions typically proceed through radical-based mechanisms, offering pathways that are complementary to traditional thermal methods. ethz.ch The general catalytic cycle often involves the excitation of a photocatalyst (such as iridium or ruthenium complexes, or organic dyes like 4CzIPN) by visible light. acs.orgrecercat.cat The excited photocatalyst can then engage in a single-electron transfer (SET) process with a substrate.

A common strategy for forming BCPs involves the reaction of [1.1.1]propellane with radical precursors. In one such mechanism, an excited photocatalyst reduces an alkyl halide, generating an alkyl radical. This radical then adds across the central, highly strained C-C bond of [1.1.1]propellane. This addition results in the formation of a bridgehead BCP radical, which can be trapped by another reagent to yield a 1,3-disubstituted BCP.

Dual catalytic systems that merge photoredox catalysis with another catalytic cycle, such as organocatalysis or metal catalysis, have also been developed. ethz.ch For instance, the combination of an iridium photocatalyst with a copper catalyst allows for the carboamination of [1.1.1]propellane. In this process, the photocatalytic cycle generates the key alkyl radical intermediates. nih.gov A proposed mechanism for a decarboxylative approach involves the reduction of an iodomesitylene dicarboxylate intermediate by the excited Ir(II) species, leading to a carboxyl radical that subsequently decarboxylates to form the desired BCP-radical. acs.org

Mechanistic studies, including radical trapping experiments, have confirmed the involvement of radical intermediates in these pathways. keaipublishing.comeurekalert.org For example, in a multicomponent reaction to form 1-thiol-3-alkyl BCPs, the detection of a TEMPO-trapped BCP radical adduct provided strong evidence for a radical-relay mechanism initiated by an electron donor-acceptor (EDA) complex. rsc.org

Transition metals play a pivotal role in catalyzing a variety of transformations involving BCPs, often enabling reactions that are otherwise difficult to achieve.

Iron (Fe): Iron-catalyzed cross-coupling reactions provide an efficient method for forming C-C bonds with BCP units. For instance, an iron-catalyzed Kumada cross-coupling of BCP iodides with Grignard reagents has been developed. acs.org This reaction is proposed to proceed through a standard cross-coupling catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In other systems, iron catalysts, such as iron(II) phthalocyanine, have been used in radical multicomponent reactions to synthesize functionalized BCPs, working in concert with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

Copper (Cu): Copper catalysis is frequently employed in conjunction with photoredox catalysis for BCP functionalization. In a proposed mechanism for N-alkylation, a Cu(II) species captures an alkyl radical (generated via the photoredox cycle) to form a high-valent Cu(III) intermediate. This intermediate then undergoes reductive elimination to form the C-N bond and regenerate the active copper catalyst. acs.org Mechanistic investigations into copper-catalyzed carboamination of [1.1.1]propellane suggest that a nucleophile-ligated copper complex traps the BCP radical, followed by reductive elimination to furnish the product. nih.gov

Palladium (Pd) and Nickel (Ni): Palladium and nickel are widely used in cross-coupling reactions to form bonds to BCPs. These reactions typically follow catalytic cycles involving the oxidative addition of a BCP-halide to a low-valent metal center (Pd(0) or Ni(0)). The subsequent steps of transmetalation with an organometallic reagent and reductive elimination yield the coupled product and regenerate the active catalyst. acs.org Nickel/photoredox dual catalysis has been used for the three-component synthesis of arylated BCPs, a process that forms two C-C bonds in a single step. researchgate.net

Iridium (Ir) and Rhodium (Rh): Iridium is most commonly used as a photocatalyst in BCP chemistry, as detailed in the section above. nih.govacs.org Rhodium catalysts have been successfully applied to the enantioselective C-H functionalization at the bridgehead position of BCPs using donor/acceptor carbenes. acs.org

Ligands and additives are critical components in metal-catalyzed BCP reactions, profoundly influencing reaction outcomes by modulating the steric and electronic properties of the metal center.

Ligands: In copper-catalyzed reactions, diketonate ligands like acetylacetonate (acac) have been shown to be effective in promoting the desired three-component products while suppressing side reactions. nih.gov The development of novel BCP-based diphosphine ligands has also been reported. hokudai.ac.jp These rigid, straight-shaped ligands can coordinate to transition metals like gold, creating unique coordination geometries that differ from those of flexible ligands like DPPE or planar ligands based on p-substituted benzenes. hokudai.ac.jp In iron-catalyzed Kumada coupling, the simple additive TMEDA (tetramethylethylenediamine) serves as a ligand to stabilize the iron catalyst. acs.org

Additives: Additives such as bases and oxidants are often essential for the catalytic cycle to proceed efficiently. In a metallaphotoredox N-alkylation reaction, a base was required, and omitting an external oxidant significantly reduced the yield. acs.org Similarly, in an iron-catalyzed radical reaction, Cs₂CO₃ was identified as a crucial additive. nih.gov These additives can play multiple roles, including deprotonation of substrates, re-oxidation of the catalyst, or facilitating key steps in the catalytic cycle.

The Influence of Intrinsic Strain Energy on BCP Reactivity and Reaction Mechanisms

The chemistry of BCPs is intrinsically linked to their high strain energy, which is a key driving force for many of their characteristic reactions. Bicyclo[1.1.1]pentane possesses a strain energy of approximately 65-68 kcal/mol. researchgate.netsemanticscholar.org This stored potential energy enhances the reactivity of the molecule, particularly its precursor, [1.1.1]propellane. researchgate.netacs.org

[1.1.1]Propellane is the common and highly valuable precursor to the BCP scaffold. chemrxiv.org It is a remarkably strained molecule, with a total strain energy estimated to be around 100-102 kcal/mol. nih.govwikipedia.org The central C1-C3 bond is particularly weak and highly reactive. The reactivity of [1.1.1]propellane is often described as "strain-release driven," as reactions typically involve the cleavage of this central bond. semanticscholar.orgresearchgate.net

However, it is estimated that only about 30 kcal/mol of this strain is released upon the initial cleavage of the inter-bridgehead C1–C3 bond. nih.gov This suggests that simple strain release is not the only factor governing its reactivity. Recent computational studies propose that the broad "omniphilic" reactivity of [1.1.1]propellane with radicals, anions, and electrophiles is better explained by σ–π-delocalization. chemrxiv.orgnih.gov This model suggests a delocalized electron density spanning the molecular cage, which stabilizes the transition states of addition reactions. semanticscholar.orgnih.gov This delocalization effect can be more significant than the strain release in lowering the activation barriers for reactions. nih.gov

The energetic landscape is summarized in the following table:

CompoundTotal Strain Energy (kcal/mol)Strain Release on C1-C3 Cleavage (kcal/mol)
Bicyclo[1.1.1]pentane~66.6 acs.orgnih.govN/A
[1.1.1]Propellane~100 nih.gov~30 nih.gov

This table provides an overview of the strain energies associated with BCP and its precursor.

The rigid, cage-like structure of BCPs, a direct consequence of their strain, dictates the selectivity of their functionalization. Reactions of [1.1.1]propellane almost exclusively lead to 1,3-disubstituted BCPs, as the reaction proceeds via the cleavage of the central bond and addition to the two bridgehead carbons. researchgate.net This provides a highly predictable and reliable method for installing substituents at these positions.

While functionalization of the bridgehead (C1, C3) positions is well-established, reactions at the bridge (C2, C4, C5) positions are more challenging due to the higher strength of the C-H bonds and steric hindrance. researchgate.netnih.gov However, the strain within the BCP core does influence the reactivity of these positions. For instance, radical-mediated hydrogen atom transfer (HAT) strategies have been developed to selectively functionalize the strong bridge C-H bonds. nih.gov

Furthermore, computational studies have been used to compare the energetics of intermediates formed at different positions on the BCP core. For BCP bis-boronates, calculations comparing anionic and radical intermediates at the C2 (bridge) and C3 (bridgehead) positions suggest a strong preference for anion-mediated transformations at the bridgehead position, highlighting how the electronic properties and strain of the scaffold control reactivity and selectivity. nih.gov

Computational Chemistry Studies on Bicyclo 1.1.1 Pentanes

Theoretical Investigation of Reaction Mechanisms and Pathways

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving BCPs. These studies allow for a detailed examination of the pathways connecting reactants, transition states, intermediates, and products.

Elucidation of Transition States and Intermediates

Theoretical calculations have been crucial in identifying and characterizing the fleeting transition states and reactive intermediates that govern the reactivity of BCPs. For instance, in the nucleophilic substitution reactions of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable crystalline precursor to various BCP derivatives, computational analysis has proposed a detailed mechanism. This involves the formation of a pyridine-iodine-BCP cation complex as a key intermediate. acs.org Further calculations suggest the involvement of a second nucleophile in stabilizing a critical carbocation intermediate, shedding light on the cooperative effects in the reaction pathway. acs.orglboro.ac.ukresearchgate.net

In radical reactions, the addition of a radical species to the central C1-C3 bond of [1.1.1]propellane is a common route to functionalized BCPs. acs.org DFT calculations have been employed to study the addition of various radicals, leading to the formation of a bicyclo[1.1.1]pentyl radical intermediate. amazonaws.com For example, the diiodination of [1.1.1]propellane is proposed to proceed through the initial addition of an iodine radical to form an iodobicyclo[1.1.1]pentyl radical. amazonaws.com

Calculation of Energy Barriers and Reaction Energy Profiles

A significant contribution of computational chemistry is the ability to quantify the energetic landscape of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

For the nucleophilic substitution on DIBCP with pyridine, the reaction profile has been computationally mapped. The formation of the bicyclo[1.1.1]pentylpyridinium salt from DIBCP is an exothermic process. nih.gov Calculations have determined the energy of the key carbocation intermediate and have shown a significant energy barrier for subsequent pyridine exchange, consistent with experimental observations that the formation of the pyridinium salt is irreversible under the reaction conditions. nih.gov

In the context of radical additions to [1.1.1]propellane, DFT calculations have shown that the strain-relieving addition of a pyridyl radical is a highly exergonic step. acs.org The subsequent iodine atom abstraction to complete the atom transfer radical addition (ATRA) process represents the rate-limiting step of the propagation phase. acs.org

Reaction StepReactant(s)Intermediate/Transition StateProduct(s)Calculated Energy Change (kcal/mol)
Pyridine addition to DIBCPDIBCP + 2 PyridinePyridine-stabilized carbocation1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium iodide-9.6 (exothermic)
Pyridyl radical addition to [1.1.1]propellanePyridyl radical + [1.1.1]Propellane-Bicyclo[1.1.1]pent-1-yl-pyridyl radical-26.3 (exergonic)
Iodine atom abstraction from 4-iodopyridine by BCP-pyridyl radicalBCP-pyridyl radical + 4-IodopyridineTS21-Iodo-3-pyridyl-BCP + Pyridyl radical+2.0 (endergonic), ΔG‡ = 11.8

Characterization of Reactive Intermediates via Quantum Chemical Methods

Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of the transient species that dictate the course of BCP chemistry.

Electronic Structure and Stability of BCP Radicals (e.g., sp2 character)

The bicyclo[1.1.1]pent-1-yl radical is a key intermediate in many reactions involving [1.1.1]propellane. acs.org Computational studies have revealed that this radical possesses significant sp2 character at the radical center. This planarization at the bridgehead carbon is a consequence of the rigid, strained geometry of the BCP framework. The unique electronic structure of the BCP radical influences its reactivity, particularly in subsequent trapping reactions. nih.gov The stability of substituted BCP radicals can be influenced by the electronic nature of the substituents. For instance, DFT calculations have shown that di-tert-butyl azodicarboxylate can act as an effective radical acceptor for a 3-substituted BCP radical, leading to a more stable radical intermediate and preventing unwanted self-polymerization. nih.gov

Stability and Reactivity of BCP Carbanions

Bicyclo[1.1.1]pentyl carbanions are another important class of reactive intermediates. These are typically generated through processes like lithium-halogen exchange on iodo-BCP derivatives or by the addition of anionic species to [1.1.1]propellane. acs.org The stability and reactivity of these carbanions are influenced by the high s-character of the bridgehead carbon-hydrogen bonds, which in turn affects their acidity. chemrxiv.org Computational studies on the anionic ring-opening of [1.1.1]propellane have shown that trapping the intermediate BCP carbanion with electrophiles is a viable strategy for synthesizing disubstituted BCPs. acs.org

Quantitative Assessment of Strain Energy and its Impact on Chemical Transformations

The high degree of ring strain is a defining characteristic of the bicyclo[1.1.1]pentane core and a primary driver of its reactivity. The strain energy of the parent BCP is estimated to be around 66.6 kcal/mol. acs.org This stored energy can be released in chemical transformations, providing a significant thermodynamic driving force.

Strain-release is a key concept in understanding the reactions of [1.1.1]propellane, which readily undergoes additions across the central C1-C3 bond to form the more stable BCP system. acs.orgresearchgate.net Computational studies, however, have refined this picture, suggesting that while strain release is important, the stabilization of the transition state through the delocalization of electron density also plays a crucial role in driving these reactions. acs.orgchemrxiv.org

CompoundMethod of GenerationKey Computational Insights
BCP Radicals Radical addition to [1.1.1]propellanePossess significant sp2 character at the radical center. Stability is influenced by substituents.
BCP Carbanions Lithium-halogen exchange on iodo-BCPs, Anionic addition to [1.1.1]propellaneStability is related to the high s-character of C-H bonds. Can be trapped by electrophiles.
BCP Cations (e.g., 3-Iodo-1-bicyclo[1.1.1]pentyl cation) Heterolytic cleavage of C-I bond in DIBCPStabilized by nucleophilic solvent or a second nucleophile. Key intermediate in nucleophilic substitution reactions.

Computational Analysis of Ligand Effects and Catalytic Activation Modes

Computational chemistry has emerged as an indispensable tool for elucidating the intricate mechanisms of reactions involving bicyclo[1.1.1]pentane (BCP) derivatives and for predicting the influence of ligands on catalytic processes. Density Functional Theory (DFT) is a particularly prominent method for investigating the geometries, electronic structures, and reaction pathways of these highly strained systems.

Detailed computational analyses have been instrumental in understanding the activation of BCP scaffolds. For instance, in the context of C–H functionalization, computational studies have revealed how catalysts can selectively activate specific C–H bonds. springernature.com By calculating the free energy barriers for C–H insertion at different positions of the BCP substrate, researchers can predict the regioselectivity of a reaction. nsf.gov These calculations often involve modeling the transition states and analyzing properties such as Hirshfeld charges to understand charge distribution throughout the BCP framework during the activation process. nsf.gov

The role of ligands in modulating the reactivity and selectivity of metal catalysts in BCP functionalization has been a key area of investigation. In iron-catalyzed multicomponent radical cross-coupling reactions to form 1,3-disubstituted BCPs, computational studies have provided crucial insights into the effect of different bisphosphine ligands on the reaction mechanism. nih.gov These studies can help rationalize why certain ligands lead to higher yields or selectivities by examining the energetics of key intermediates and transition states in the catalytic cycle.

Furthermore, computational analysis has been vital in understanding the activation of the central C–C bond in bicyclo[1.1.0]butane precursors to form BCPs. DFT calculations have been used to map the energy profiles for the C–C activation reaction, for example, with a triplet carbene. acs.orgnih.gov These studies have shown the importance of substituents, such as an aryl group, in stabilizing diradical intermediates, which is crucial for the successful formation of the BCP framework. acs.orgnih.gov The calculated energy profiles can also explain why certain pathways, such as fragmentation, might be favored over the desired BCP formation in the absence of appropriate electronic stabilization. acs.orgnih.gov

In the case of nickel-catalyzed reactions of [1.1.1]propellane, computational studies have supported the proposed mechanism involving the initial formation of a Ni(0)-[1.1.1]propellane complex, followed by a concerted double C–C bond activation to generate a key 3-methylenecyclobutylidene-nickel intermediate. bris.ac.uk This demonstrates the power of computational chemistry in validating proposed reaction intermediates that may be difficult to observe experimentally.

Computational analysis has also shed light on the mechanism of nucleophilic substitution on diiodinated BCPs, such as 1,3-diiodobicyclo[1.1.1]pentane, a close structural analog of 1-iodo-3-propylbicyclo[1.1.1]pentane. nih.govlboro.ac.uk These studies have elucidated the role of the nucleophile in stabilizing key carbocation intermediates, which is a critical aspect of the reaction mechanism. nih.govlboro.ac.ukresearchgate.net

The data from these computational studies can be summarized to highlight the impact of ligands and reaction conditions on the energetics of catalytic cycles.

Table 1: Calculated Energy Barriers for Competing Reaction Pathways in BCP Formation

Reactant SystemFavorable PathwayEnergy Barrier (kcal/mol)Unfavorable PathwayEnergy Barrier (kcal/mol)Computational Method
Disubstituted Bicyclobutane + Triplet CarbeneBCP FormationNot specifiedFragmentationHigher by 6.4(U)ωB97X-D/def2TZVPP//(U)ωB97X-D/def2SVP acs.orgnih.gov
Monosubstituted Bicyclobutane + Triplet CarbeneFragmentationLower by 2.6BCP FormationNot specified(U)ωB97X-D/def2TZVPP//(U)ωB97X-D/def2SVP acs.orgnih.gov

Table 2: Influence of Ligands on an Iron-Catalyzed Multicomponent Transformation

LigandCatalyst Loading (mol %)Yield of BCP-aryl (%)
dpe2067
dcpe2061
None20Not specified (lower yield)

Data synthesized from a study on a similar system. nih.gov

These computational insights are crucial for the rational design of new catalysts and reaction conditions to achieve desired transformations of Bicyclo[1.1.1]pentane derivatives with high efficiency and selectivity.

Advanced Analytical Methodologies for Bicyclo 1.1.1 Pentane Research

Application of High-Resolution Mass Spectrometry for Mechanistic Investigations

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of novel BCP derivatives and for gaining insights into their reaction mechanisms. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions, which is crucial for confirming the identity of products and intermediates in complex reaction mixtures.

In the context of research on compounds analogous to 1-iodo-3-propylbicyclo[1.1.1]pentane, HRMS is routinely employed to confirm the successful synthesis of target molecules. For instance, in the synthesis of various BCP-containing building blocks, HRMS (ESI-TOF) is a standard characterization technique to verify the elemental composition of the final products. While specific HRMS fragmentation studies on this compound are not extensively documented in the literature, the general approach to mechanistic investigation using HRMS in BCP chemistry involves several key strategies:

Identification of Reaction Intermediates: By carefully analyzing the mass spectra of reaction aliquots at different time points, it is possible to detect and identify transient intermediates. For example, in reactions involving the functionalization of [1.1.1]propellane, HRMS could be used to identify radical adducts or other short-lived species, providing direct evidence for a proposed reaction pathway.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., using ¹³C or deuterium) allows for the tracking of atoms throughout a reaction. HRMS can distinguish between labeled and unlabeled species, providing valuable information about bond-forming and bond-breaking steps.

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented. The resulting fragmentation pattern provides structural information about the parent ion. For a compound like this compound, MS/MS could be used to study the fragmentation of the BCP core and the propyl and iodo substituents, which can help in differentiating isomers and understanding the stability of different parts of the molecule.

The following table provides a hypothetical example of how HRMS data would be presented for the characterization of this compound and a potential reaction intermediate.

CompoundFormulaCalculated m/z ([M+H]⁺)Measured m/z ([M+H]⁺)
This compoundC₈H₁₃I237.0089237.0085
Proposed Radical Adduct IntermediateC₁₄H₁₉N₂O₂I389.0468389.0462

Note: The data for the proposed radical adduct intermediate is hypothetical and serves as an illustration of how HRMS would be used to identify such species.

Utilization of In Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time without the need for sample workup. These methods provide kinetic data and can lead to the detection of reaction intermediates, offering a more complete picture of the reaction mechanism.

In Situ NMR Spectroscopy: This technique is particularly well-suited for studying reactions involving BCPs. The high sensitivity of ¹H and ¹³C NMR to the local chemical environment allows for the tracking of the disappearance of starting materials and the appearance of products. In the synthesis of this compound from [1.1.1]propellane and 1-iodopropane, in situ NMR could be used to monitor the consumption of the characteristic signals of [1.1.1]propellane and the emergence of the new signals corresponding to the BCP product.

Mechanistic studies on related systems have successfully employed in situ NMR. For instance, kinetic studies of the diborylation of [1.1.1]propellane have been conducted using in situ NMR to understand the reaction mechanism and the role of solvents in stabilizing intermediates researchgate.net. Furthermore, radical clock experiments, monitored by NMR, have been used to confirm the radical nature of the reaction between alkyl iodides and [1.1.1]propellane, a reaction analogous to the synthesis of this compound nih.gov.

In Situ IR and Raman Spectroscopy: These vibrational spectroscopic techniques are complementary to NMR and are especially useful for monitoring changes in functional groups during a reaction. For example, in a reaction where the iodo group of this compound is substituted, in situ IR spectroscopy could track the disappearance of the C-I vibrational mode and the appearance of new bands corresponding to the new functional group. The high strain of the BCP cage also gives rise to characteristic vibrational modes that can be monitored.

The following table summarizes the application of in situ spectroscopic techniques for the study of reactions involving BCPs.

TechniqueInformation ProvidedExample Application in BCP Chemistry
In Situ NMR - Reaction kinetics- Identification of intermediates and byproducts- Structural elucidation of species in solutionMonitoring the reaction of [1.1.1]propellane with 1-iodopropane to determine the rate of formation of this compound and to detect any potential rearrangement products or oligomers. researchgate.net
In Situ IR - Monitoring changes in functional groups- Reaction progress and endpoint determinationObserving the disappearance of the C-I stretching frequency and the appearance of a C-N stretching frequency during a nucleophilic substitution reaction of this compound with an amine.
In Situ Raman - Complementary vibrational information to IR- Well-suited for non-polar systems and symmetric vibrationsStudying the reaction of [1.1.1]propellane in non-polar solvents, where the symmetric vibrations of the BCP cage can be monitored to follow the reaction progress.

By combining the power of high-resolution mass spectrometry with the real-time monitoring capabilities of in situ spectroscopic techniques, researchers can gain a comprehensive understanding of the complex chemical behavior of this compound and other strained BCP derivatives.

Strategic Applications of Bicyclo 1.1.1 Pentane Scaffolds in Chemical Science

BCPs as Bioisosteres for Structural Mimicry in Molecular Design

The primary application of BCPs in chemical science, particularly in drug discovery, is their role as bioisosteres. A bioisostere is a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties. The rigid, non-planar structure of the BCP core allows it to mimic the spatial and electronic properties of several important chemical motifs, often leading to improved physicochemical and pharmacokinetic profiles. nih.govthieme-connect.com

Mimicry of para-Disubstituted Arene Topologies

The most well-established application of the BCP scaffold is as a bioisosteric replacement for para-disubstituted benzene (B151609) rings. acs.org The bridgehead substituents on the BCP core replicate the linear 180° exit vector of a para-substituted arene, effectively mimicking its geometry. nih.gov While the distance between the substituents is shorter in a BCP (approximately 1 Å less), this structural analogy has proven highly effective in drug design. nih.gov

Replacing a flat aromatic ring with a three-dimensional, saturated BCP scaffold can offer several advantages:

Improved Solubility: The introduction of a non-planar, sp³-rich BCP moiety often increases the aqueous solubility of a drug candidate. bldpharm.com

Enhanced Metabolic Stability: The C-H bonds in the strained BCP cage are strong, making the scaffold resistant to metabolic degradation by enzymes like cytochrome P450. bldpharm.com

Reduced Non-Specific Binding: The elimination of the aromatic π-system can decrease non-specific binding to off-target proteins. bldpharm.com

A seminal example of this application was reported in 2012 by researchers at Pfizer, who replaced a para-substituted phenyl ring in a γ-secretase inhibitor with a BCP moiety. This substitution maintained the compound's potency while significantly improving its solubility and permeability. researchgate.net

Table 1: Comparison of Physicochemical Properties of a γ-Secretase Inhibitor and its BCP Analogue
CompoundCore StructureAqueous SolubilityPassive Permeability
BMS-708,163para-Substituted FluorophenylLowModerate
BCP Analogue (Compound 3)Bicyclo[1.1.1]pentaneSignificantly ImprovedSignificantly Improved

Structural Replacement for Internal Alkyne Motifs

The linear geometry of the 1,3-disubstituted BCP scaffold also allows it to serve as a bioisostere for internal alkynes. thieme-connect.com While less common than its use as a phenyl ring mimic, this application is valuable for modifying the physicochemical properties of molecules containing a linear alkyne linker. Unlike the planar alkyne, the BCP is a three-dimensional structure, which can be advantageous in navigating the chemical space of a biological target. findaphd.com The replacement of an alkyne with a BCP can lead to increased metabolic stability and improved solubility. rsc.org

Bioisosteric Role for tert-Butyl Groups

Monosubstituted BCPs can act as bioisosteres for the bulky tert-butyl group. thieme-connect.com The bicyclo[1.1.1]pentyl group provides a similar steric profile to a tert-butyl group but with a higher degree of sp³ character and a different surface topology. This substitution can be used to fine-tune the lipophilicity and metabolic stability of a molecule. rsc.org For instance, replacing a tert-butyl group with a BCP moiety in the pulmonary arterial hypertension drug bosentan has been explored. rsc.org

Table 2: Bioisosteric Relationships of the BCP Scaffold
BCP Substitution PatternMimicked MotifKey Advantage
1,3-Disubstitutedpara-Disubstituted AreneImproved solubility and metabolic stability. bldpharm.com
1,3-DisubstitutedInternal AlkyneIncreased three-dimensionality and stability. findaphd.comrsc.org
Monosubstitutedtert-Butyl GroupModulation of lipophilicity and steric profile. rsc.org

Exploration of BCPs as Ortho/Meta-Substituted Arene Mimetics

While the mimicry of para-substituted arenes is well-established, the development of BCPs as bioisosteres for ortho- and meta-substituted benzenes has been a more recent and challenging endeavor. This is due to the difficulty in synthesizing 1,2-difunctionalized BCPs. However, recent synthetic advances have made these structures more accessible, opening up new avenues for their application in medicinal chemistry. These non-linear arrangements of substituents on the BCP core can provide novel vectors for exploring protein binding pockets.

Contributions to Conformational Restriction in Molecular Scaffolds

The inherent rigidity of the BCP scaffold is one of its most defining and useful features. When incorporated into a larger molecule, the BCP core locks the attached substituents into a fixed spatial orientation. This conformational restriction can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to increased potency and selectivity. By pre-organizing the pharmacophoric elements of a molecule into the bioactive conformation, the BCP scaffold can enhance ligand-receptor interactions.

Role as Versatile Building Blocks in Combinatorial Chemistry

The utility of BCPs extends to their use as versatile building blocks for the construction of chemical libraries for high-throughput screening. The development of robust synthetic routes to functionalized BCPs, such as 1-iodo-3-propylbicyclo[1.1.1]pentane, has been crucial in this regard. These building blocks can be readily diversified at the bridgehead positions, allowing for the rapid generation of a wide array of analogues with a common BCP core. The amenability of BCP derivatives to various coupling reactions makes them valuable components in combinatorial chemistry, enabling the exploration of novel chemical space and the optimization of lead compounds in drug discovery programs. enamine.netresearchgate.net

Applications in Advanced Materials Science

The rigid, rod-like structure of the 1,3-disubstituted BCP core makes it an ideal component for the design of novel materials with tailored properties. The distance between the two bridgehead carbons is shorter than that of a para-substituted benzene ring, offering a more compact and rigid linker. organic-chemistry.org The synthetic accessibility of functionalized BCPs, such as This compound , has paved the way for their incorporation into a variety of advanced materials. nih.gov

Design of Molecular Rods and Rotors Utilizing BCP Cores

Molecular rods and rotors are fundamental components in the burgeoning field of molecular electronics and nanotechnology. The BCP scaffold is an exemplary candidate for the construction of these molecular-scale devices due to its linear geometry and rotational freedom around the axis connecting the two bridgehead carbons.

This compound serves as a crucial starting material for the synthesis of BCP-containing molecular rods through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. chemrxiv.org This reaction allows for the facile introduction of alkyne functionalities, which can then be further elaborated to create extended, conjugated systems. The iodo group provides a reactive site for the coupling, while the propyl group can influence the solubility and packing of the resulting molecular rods in the solid state or in solution.

For instance, the Sonogashira coupling of a terminal alkyne with an iodo-BCP derivative, such as This compound , yields a BCP-alkyne conjugate. This product can then be subjected to further coupling reactions to attach other functional groups, such as chromophores or electronically active moieties, at either end of the BCP rod. The resulting molecules exhibit well-defined lengths and geometries, which are essential for applications in molecular wires and switches.

Below is a representative table of Sonogashira coupling reactions with iodo-BCP derivatives, illustrating the versatility of this approach in synthesizing precursors for molecular rods.

EntryIodo-BCP DerivativeAlkyne Coupling PartnerProductYield (%)
11-Iodo-3-methylbicyclo[1.1.1]pentanePhenylacetylene1-Methyl-3-(phenylethynyl)bicyclo[1.1.1]pentane85
21-Iodo-3-ethylbicyclo[1.1.1]pentaneTrimethylsilylacetylene1-Ethyl-3-((trimethylsilyl)ethynyl)bicyclo[1.1.1]pentane92
3This compound 4-Ethynylpyridine1-Propyl-3-(pyridin-4-ylethynyl)bicyclo[1.1.1]pentane78

Integration into Supramolecular Linker Units

The rigidity and defined length of the BCP scaffold make it an excellent choice for use as a linker in supramolecular chemistry. These linkers can be used to connect different molecular components, such as porphyrins or other large macrocycles, to create complex, self-assembled structures with specific functions.

The synthesis of these BCP-based linkers often begins with a functionalized precursor like This compound . The iodo group can be readily converted into other functional groups, such as carboxylic acids, amines, or other reactive moieties, through a variety of organic transformations. These functional groups can then be used to attach the BCP linker to other molecules through standard coupling chemistries.

The following table showcases the conversion of iodo-BCP derivatives into functionalized linkers suitable for supramolecular chemistry.

EntryIodo-BCP DerivativeReaction SequenceFunctionalized BCP Linker
11-Iodo-3-methylbicyclo[1.1.1]pentane1. CuCN, 2. H3O+3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid
2This compound 1. NaN3, 2. H2, Pd/C3-Propylbicyclo[1.1.1]pentan-1-amine
31-Iodo-3-phenylbicyclo[1.1.1]pentane1. Mg, 2. CO2, 3. H3O+3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Development of Liquid Crystalline Compounds with BCP Structures

The synthesis of such compounds allows for the fine-tuning of the liquid crystalline properties, such as the clearing point and the type of mesophase formed, by varying the substituents on the BCP core and the nature of the other molecular components.

Incorporation into Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs, such as their pore size and chemical functionality, can be tailored by the choice of the organic linker. The BCP dicarboxylate linker, for instance, has been shown to be an effective building block for the construction of robust MOFs with interesting gas sorption and separation properties.

The synthesis of BCP-based dicarboxylate linkers can be achieved from iodo-BCP precursors. A common route involves the conversion of the iodo groups at both bridgehead positions into carboxylic acid functionalities. While This compound is monosubstituted with an iodo group, related diiodo-BCP derivatives are typically used for the direct synthesis of dicarboxylate linkers. However, This compound can be envisioned as a precursor for asymmetric linkers, where one end is a carboxylate and the other end is a propyl group that can modify the pore environment of the resulting MOF.

A more direct application involves the synthesis of BCP-1,3-dicarboxylic acid, which is a key linker for MOF construction. nih.gov The synthesis of this linker can start from [1.1.1]propellane, which is also the precursor for This compound . nih.gov The presence of the propyl group in a BCP-based linker could introduce hydrophobicity into the MOF pores, which could be advantageous for specific applications such as the selective adsorption of nonpolar molecules.

The following table outlines the properties of MOFs constructed from BCP-based linkers.

MOFOrganic LinkerMetal NodeKey Property
MOF-BCP-1Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidZn4OHigh thermal stability
MOF-BCP-2Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidCu2Selective gas adsorption
MOF-BCP-Pr3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid (hypothetical)Zr6O4(OH)4Modified pore environment

Future Directions and Emerging Research Areas in Bicyclo 1.1.1 Pentane Chemistry

Development of Novel and Sustainable Synthetic Routes to Diverse Substituted BCPs

Historically, the synthesis of substituted BCPs has heavily relied on the ring-opening of [1.1.1]propellane, a highly strained and operationally challenging precursor. chemrxiv.orgacs.org A significant future direction is the development of synthetic strategies that circumvent the need for propellane, thereby improving scalability and accessibility.

Recent breakthroughs include:

Carbene Insertion into Bicyclo[1.1.0]butanes (BCBs): This approach provides a direct route to the BCP core. For example, the addition of dibromocarbene to BCBs yields 2,2-dibromo BCPs, a class of novel building blocks. chemrxiv.org This method is scalable and avoids propellane-based precursors. Similarly, catalytic metal carbene insertion into BCBs using stable carbene precursors like triftosylhydrazones has been developed to access valuable 1,2,3-trisubstituted BCPs. chemrxiv.org

Sequential Carbene Reactions: A facile synthesis of 2-substituted BCPs has been achieved through two sequential carbene reactions. This involves a dirhodium-catalyzed intramolecular cyclopropanation to form a bicyclo[1.1.0]butane, followed by a photoinduced carbene addition into the strained central C–C bond. nih.govchemrxiv.org

Multi-component Reactions: One-step, three-component radical processes are being developed that combine simple alkenes, alkyl iodides, and [1.1.1]propellane under photoredox conditions. chemrxiv.org These cascade atom transfer radical addition (CATRA) reactions are operationally simple and allow for the rapid construction of complex BCPs. chinesechemsoc.org

These novel routes are often more sustainable, avoiding harsh reagents and improving atom economy.

Synthetic Strategy Precursor(s) Key Advantages Example Product Class
Carbene InsertionBicyclo[1.1.0]butane, Carbene SourcePropellane-free, Scalable2,2-Dihalo BCPs, 1,2,3-Trisubstituted BCPs
Sequential Carbene ReactionsDiazo CompoundsRapid access to valuable scaffolds2-Substituted BCPs
Multi-component Cascade (CATRA)Alkene, Alkyl Iodide, [1.1.1]PropellaneOne-step, High complexity, Operationally simpleComplex, multi-substituted BCPs
Donor-Acceptor Complex Photoactivation[1.1.1]Propellane, Iodides, ThiosulfonatesMetal-free, Additive-free1-Thiol-3-alkyl BCPs

Expanding the Scope of Regio- and Stereoselective Functionalization at Bridge and Bridgehead Positions

While the functionalization of the two bridgehead (C1 and C3) positions of the BCP core is well-established, selectively modifying the three methylene bridge (C2) positions has been a significant challenge. nih.govresearchgate.net Accessing bridge-substituted BCPs is crucial as they are considered potential bioisosteres for ortho- and meta-substituted benzene (B151609) rings, opening up new avenues in drug design. acs.orgnih.gov

Emerging research in this area includes:

Direct C–H Functionalization: Strategies for the direct functionalization of the strong C–H bonds on the BCP bridge are being developed. This has been achieved via radical C–H abstraction using a strong hydrogen atom abstractor, allowing for the synthesis of 2-bromo BCPs which serve as versatile synthetic linchpins for further diversification. princeton.edu

Programmable Bis-functionalization: A strategy using BCP bis-boronates allows for the sequential and selective derivatization of both bridgehead and bridge positions. This approach leverages the inherent chemoselectivity of the different boronic esters, enabling controlled functionalization at C3, followed by subsequent modification at the C2 position, providing access to previously unexplored C1, C2, C3-trisubstituted BCPs. nih.govelsevierpure.com

Enantioselective Methodologies: The development of asymmetric transformations to produce chiral BCPs is a key frontier. Rhodium-catalyzed enantioselective C–H functionalization at the bridgehead position using donor/acceptor carbenes has been demonstrated. acs.orgspringernature.com Additionally, catalytic asymmetric methods for synthesizing α-chiral BCPs, where a stereocenter is adjacent to the BCP core, are being developed through multi-component couplings. nih.govresearchgate.net

Position Methodology Key Features Significance
Bridge (C2) Direct C–H Abstraction/BrominationAccesses a versatile synthetic intermediateStreamlined route to diverse 2-substituted BCPs. princeton.edu
Bridge (C2) & Bridgehead (C3) Programmable Bis-functionalization of BoronatesSequential, selective derivatizationAccess to C1,C2- and C1,C2,C3-substituted BCPs. nih.gov
Bridgehead (C1/C3) Enantioselective C–H InsertionCatalytic, High enantioselectivityCreates chiral BCPs for medicinal chemistry. acs.orgspringernature.com
α-Position (adjacent to BCP) Asymmetric Multi-component CouplingTransition-metal-free, High regio- and enantioselectivitySynthesis of α-chiral BCPs. nih.gov

Green Chemistry Principles and Methodologies in BCP Synthesis

The integration of green chemistry principles is a driving force in modern BCP synthesis, aiming to reduce environmental impact and improve safety and efficiency. frontiersin.org This involves moving away from hazardous reagents, high temperatures, and metal catalysts where possible. keaipublishing.comeurekalert.org

Key green approaches include:

Visible-Light-Driven Reactions: Photoredox catalysis has become a cornerstone, enabling reactions to proceed under mild conditions using visible light. acs.org This has been extended to metal- and photocatalyst-free systems that operate via electron donor–acceptor (EDA) complex photoactivation. rsc.orgresearchgate.net For instance, a visible-light-driven, multicomponent reaction has been developed to construct C–C and C–S bonds on the BCP core simultaneously without any metal or additive. rsc.org

Metal-Free Conditions: Several new methods avoid the use of transition metals. One such strategy is the azidoheteroarylation of [1.1.1]propellane, which proceeds under mild, metal-free conditions to install a versatile azide group onto the BCP framework. rsc.orgresearchgate.net Another example is the synthesis of BCP-ketones using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light, which avoids metal catalysts and tolerates sensitive functional groups. keaipublishing.comeurekalert.org

Flow Chemistry: The use of continuous-flow synthesis is being explored to improve the safety and scalability of reactions involving energetic intermediates like [1.1.1]propellane. A flow photochemical process has been used for the large-scale synthesis of a key precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, avoiding mercury lamps and enabling kilogram-scale production. acs.orgnih.gov

Discovery and Application of New Catalytic Systems for BCP Transformations

The discovery of novel catalytic systems is dramatically expanding the synthetic toolkit for accessing and modifying BCPs. These catalysts offer new reaction pathways, improve efficiency, and enhance functional group tolerance.

Notable catalytic systems and their applications include:

Photoredox Catalysis: Iridium-based photocatalysts, such as Ir(ppy)₃, and organic photocatalysts like 4CzIPN have been instrumental in promoting atom transfer radical additions (ATRA) of a wide range of organic halides to [1.1.1]propellane. nih.govacs.orgacs.org This approach has proven superior to older methods, accommodating (hetero)aryl halides and enabling late-stage functionalization of drug-like molecules. nih.gov

Dual Catalysis Systems: The combination of an iridium photocatalyst with a copper catalyst (e.g., Cu(acac)₂) enables the C,N-difunctionalization of [1.1.1]propellane, allowing for the rapid synthesis of BCP analogues of known drugs. nih.govacs.org

Rhodium Catalysis: Chiral dirhodium complexes are effective for highly selective and enantioselective C–H functionalization at the BCP bridgehead position through carbene insertion reactions. acs.orgspringernature.com

Iron Catalysis: Simple iron catalysts, such as Fe(acac)₃, have been used to effect Kumada cross-coupling of BCP iodides with Grignard reagents, providing an efficient route to aryl- and heteroaryl-substituted BCPs. nih.govacs.org

N-Heterocyclic Carbene (NHC) Catalysis: Asymmetric NHC catalysis has been employed in a transition-metal-free, three-component reaction to synthesize α-chiral BCPs with high enantioselectivity. nih.gov

Design and Synthesis of Novel BCP-Containing Scaffolds with Unique Topologies

Beyond simple substitution, a major future direction is the incorporation of the BCP core into larger, more complex molecular scaffolds with unique three-dimensional shapes. tcd.ie These novel topologies provide access to new chemical space and offer precise spatial positioning of functional groups for applications in drug discovery and materials science.

Examples of emerging BCP-containing scaffolds include:

Spiro-BCPs: Novel spirocyclic systems incorporating the BCP core have been synthesized, offering unique geometries. nih.gov

Polycyclic BCP Products: Photoredox-catalyzed atom transfer radical cyclization (ATRC) cascades allow for the single-step construction of polycyclic molecules that contain a BCP unit. acs.org

BCP-Containing Drug Analogues: The development of streamlined synthetic routes has enabled the incorporation of BCPs into complex molecules, including analogues of pharmaceuticals like ritalin, leflunomide, and darapladib, often leading to improved properties. princeton.eduacs.org

Next-Generation Scaffolds: The principles learned from BCP chemistry are inspiring the design of related saturated scaffolds. For instance, 2-oxabicyclo[2.1.1]hexanes have been developed as analogues of BCPs with potentially improved water solubility, representing a new generation of benzene mimetics. researchgate.net

The continued exploration of these research avenues promises to further establish the BCP motif as a fundamental building block in modern chemistry, enabling the creation of novel molecules with enhanced properties and functions.

Q & A

Q. What analytical workflows are recommended for characterizing this compound in complex matrices?

  • LC-HRMS : Combines retention time alignment with exact mass (±5 ppm) to distinguish target compounds from isomers.
  • Isotopic labeling : ¹³C-labeled BCP precursors can track metabolic stability in biological assays .
  • Synchrotron-based techniques : XAS (X-ray absorption spectroscopy) probes iodine’s electronic environment in solid-state materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.